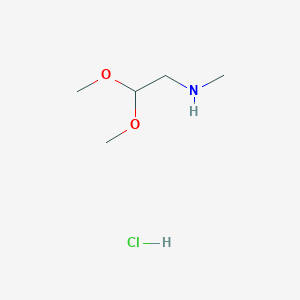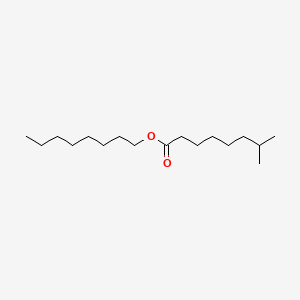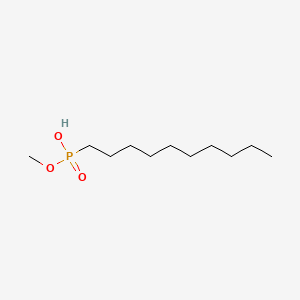
Neodecanoic acid, platinum salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neodecanoic acid, platinum salt is a compound formed by the reaction of neodecanoic acid with platinum. Neodecanoic acid is a highly branched carboxylic acid with the chemical formula C10H20O2. It is known for its stability and hydrophobic properties. When combined with platinum, it forms a complex that has various applications in different fields, including catalysis and material science.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of neodecanoic acid, platinum salt typically involves the reaction of neodecanoic acid with a platinum precursor, such as platinum chloride. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions. The process can be summarized as follows:
- Dissolution of neodecanoic acid in an organic solvent.
- Addition of the platinum precursor to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolation and purification of the resulting platinum salt.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: Neodecanoic acid, platinum salt can undergo various chemical reactions, including:
Oxidation: The platinum center can facilitate oxidation reactions, converting organic substrates to their oxidized forms.
Reduction: The compound can also act as a catalyst in reduction reactions, where it helps in the addition of hydrogen to organic molecules.
Substitution: this compound can participate in substitution reactions, where ligands around the platinum center are replaced by other molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Hydrogen gas or hydride donors are commonly used in reduction reactions, often under high pressure.
Substitution: Various ligands, such as phosphines or amines, can be used to replace existing ligands around the platinum center.
Major Products: The major products of these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield alcohols or ketones, while reduction reactions can produce alkanes or alcohols.
科学研究应用
Neodecanoic acid, platinum salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying biochemical pathways.
Medicine: Research is ongoing into its potential use in cancer therapy, where platinum-based compounds are known for their anticancer properties.
Industry: It is used in the production of high-performance coatings and as a stabilizer in polymer formulations.
作用机制
Neodecanoic acid, platinum salt can be compared with other platinum-based compounds, such as:
Cisplatin: A well-known anticancer drug that forms cross-links with DNA, inhibiting its replication.
Carboplatin: Another anticancer agent with a similar mechanism of action but with different pharmacokinetics.
Oxaliplatin: Used in the treatment of colorectal cancer, known for its ability to form DNA adducts.
Uniqueness: this compound is unique due to the presence of the highly branched neodecanoic acid, which imparts specific properties such as increased stability and hydrophobicity. These properties make it suitable for applications where other platinum compounds may not be as effective.
相似化合物的比较
- 2,2,3,5-Tetramethylhexanoic acid
- 2,4-Dimethyl-2-isopropylpentanoic acid
- 2,5-Dimethyl-2-ethylhexanoic acid
- 2,2-Dimethyloctanoic acid
- 2,2-Diethylhexanoic acid
These compounds share structural similarities with neodecanoic acid and can form similar platinum complexes, but each has unique properties that make them suitable for different applications.
属性
CAS 编号 |
97392-80-8 |
|---|---|
分子式 |
C40H76O8Pt |
分子量 |
880.1 g/mol |
IUPAC 名称 |
7,7-dimethyloctanoate;platinum(4+) |
InChI |
InChI=1S/4C10H20O2.Pt/c4*1-10(2,3)8-6-4-5-7-9(11)12;/h4*4-8H2,1-3H3,(H,11,12);/q;;;;+4/p-4 |
InChI 键 |
WIRNLLDTZSELCZ-UHFFFAOYSA-J |
规范 SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Pt+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


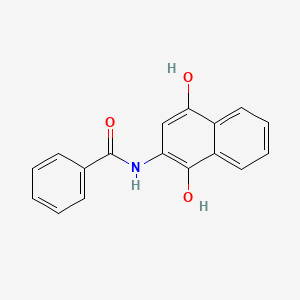



![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)
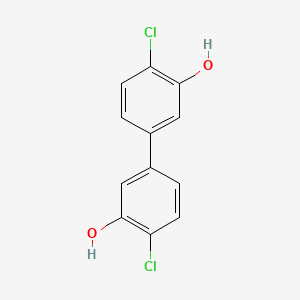


![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
